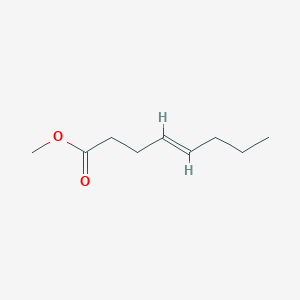

METHYL (4E)-OCT-4-ENOATE

Beschreibung

Contextualization of Unsaturated Fatty Esters in Organic Chemistry

Unsaturated fatty esters, the family to which methyl (4E)-oct-4-enoate belongs, are cornerstone molecules in organic chemistry. foodb.ca These compounds, characterized by a hydrocarbon chain containing one or more double bonds and an ester functional group, are widespread in nature, forming the basis of many fats and oils. Their industrial applications are vast, ranging from the production of biofuels to their use as surfactants and emulsifiers. foodb.ca In the realm of research, their utility as renewable feedstocks is a major driver of investigation.

The reactivity of the carbon-carbon double bond allows for a plethora of chemical transformations, including hydrogenations, epoxidations, and various addition reactions. This versatility makes them valuable starting materials for the synthesis of more complex molecules. Furthermore, their physical properties, such as their often fruity and pleasant scents, have led to their use in the flavor and fragrance industry. For instance, the related compound ethyl (E)-4-octenoate is noted for its sweet, fruity, pear-like aroma.

Significance of (E)-Alkenoate Motifs in Advanced Chemical Synthesis

The (E)-alkenoate motif, which describes the trans configuration of the double bond in relation to the ester group in compounds like methyl (4E)-oct-4-enoate, is of profound importance in advanced chemical synthesis. The stereochemistry of the double bond is crucial as it dictates the three-dimensional shape of the molecule, which in turn influences its physical, chemical, and biological properties.

The stereoselective synthesis of (E)-alkenoates is a significant focus area in organic chemistry. researchgate.netnottingham.ac.uk Achieving high stereoselectivity is critical for the synthesis of complex target molecules, including natural products, pharmaceuticals, and insect pheromones. organic-chemistry.org Various synthetic methodologies have been developed to this end, such as the Horner-Wadsworth-Emmons reaction and zinc-promoted reductions of Baylis-Hillman adducts, which can provide high yields of (E)-isomers. organic-chemistry.orgpitt.edu The ability to selectively synthesize the (E)-isomer is a powerful tool for chemists, allowing for precise control over the architecture of the final product. nottingham.ac.uk

Overview of Research Trajectories for Methyl (4E)-Oct-4-enoate and Analogous Structures

Current research involving methyl (4E)-oct-4-enoate and its analogs is multifaceted. One major trajectory involves the development of new and more efficient synthetic routes to these (E)-alkenoates. researchgate.net For example, iron-catalyzed cross-coupling reactions have been explored for the synthesis of ethyl (4E)-alkenoates. researchgate.net

Another significant area of research is the functionalization of the alkene bond to create more complex and valuable molecules. The (E)-alkenoate scaffold serves as a versatile building block. For instance, substituted coumarins, which are important in medicinal chemistry and materials science, have been synthesized from related (E)-but-2-enoates through palladium-catalyzed reactions. csic.es

Furthermore, research into the applications of these compounds continues to expand. Analogous unsaturated esters are being investigated for their potential as neurotrophic agents and as components in the synthesis of other bioactive compounds. nih.gov The reactivity of the ester and alkene functionalities allows for a wide range of transformations, making these compounds valuable intermediates in organic synthesis. medchemexpress.com The exploration of their utility in areas such as polymer chemistry and as "green" plasticizers also represents an active field of study.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1732-00-9 |

|---|---|

Molekularformel |

C9H16O2 |

Molekulargewicht |

156.22 g/mol |

IUPAC-Name |

methyl (E)-oct-4-enoate |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+ |

InChI-Schlüssel |

SSPBQLGVUAXSMH-AATRIKPKSA-N |

SMILES |

CCCC=CCCC(=O)OC |

Isomerische SMILES |

CCC/C=C/CCC(=O)OC |

Kanonische SMILES |

CCCC=CCCC(=O)OC |

Herkunft des Produkts |

United States |

Mechanistic Studies on Transformations Involving the 4e Oct 4 Enoate Moiety

Elucidation of Reaction Pathways and Transition State Geometries

The reactivity of methyl (4E)-oct-4-enoate is largely dictated by its constituent functional groups: the ester and the internal alkene. Reaction pathways are often elucidated through a combination of kinetic studies, computational modeling, and analysis of intermediate species. These studies provide insights into the energy landscapes of reactions, including the geometries of transition states that govern selectivity and reaction rates.

The chemistry of the (4E)-oct-4-enoate moiety is significantly influenced by the ester functional group, which can be leveraged to form enolates—powerful nucleophiles widely used in carbon-carbon bond formation. wikipedia.orgmasterorganicchemistry.com Enolates are organic anions formed by the deprotonation of a carbon atom alpha (α) to a carbonyl group. wikipedia.org In the case of methyl (4E)-oct-4-enoate, the α-protons are located at the C2 position.

The formation of an enolate from an ester like methyl (4E)-oct-4-enoate typically requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to ensure complete and irreversible deprotonation. wikipedia.orgmasterorganicchemistry.com The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. wikipedia.org This delocalization makes the enolate a soft nucleophile, capable of reacting at either the carbon or the oxygen, although C-alkylation is generally favored in reactions with alkyl halides. mnstate.edu

Once formed, the enolate of methyl (4E)-oct-4-enoate can participate in various nucleophilic addition reactions. For instance, it can react with electrophiles like alkyl halides in SN2-type reactions to introduce substituents at the C2 position. mnstate.edu The stereochemical outcome of such reactions is often dependent on the reaction conditions and the nature of the electrophile.

Another important class of nucleophilic additions is the Michael addition, where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. While methyl (4E)-oct-4-enoate itself is not an α,β-unsaturated ester, it can be isomerized to its α,β- or β,γ-unsaturated counterparts, which can then act as Michael acceptors.

Oxidative addition and reductive elimination are fundamental steps in many transition-metal-catalyzed reactions, including cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. wikipedia.orgiitd.ac.inlibretexts.org These processes involve changes in the oxidation state and coordination number of the metal center. wikipedia.orgslideshare.net

Oxidative Addition: In this step, a metal complex with a low oxidation state inserts into a covalent bond (e.g., a C-X or C-H bond), leading to an increase in both its oxidation state and coordination number. wikipedia.orglibretexts.org For a catalytic cycle involving the (4E)-oct-4-enoate moiety, a plausible scenario would involve the oxidative addition of a metal catalyst, such as a Palladium(0) complex, to an organic halide.

Reductive Elimination: This is the reverse process of oxidative addition, where two ligands from the metal's coordination sphere are eliminated to form a new covalent bond, while the metal's oxidation state and coordination number decrease. wikipedia.orglibretexts.org This step is often the final, product-forming step in a catalytic cycle. libretexts.org For reductive elimination to occur, the two groups to be coupled must typically be positioned cis to each other on the metal center. libretexts.orglibretexts.org

While specific studies detailing catalytic cycles with methyl (4E)-oct-4-enoate are not prevalent, the principles can be applied. For example, in a hypothetical Heck-type reaction, a Pd(0) catalyst could undergo oxidative addition with an aryl halide. The resulting arylpalladium(II) complex could then coordinate to the double bond of methyl (4E)-oct-4-enoate. Subsequent migratory insertion followed by β-hydride elimination would yield a substituted octenoate and regenerate the catalyst. The regioselectivity of this process would be influenced by steric and electronic factors of both the substrate and the catalyst. rsc.org

Table 1: Key Characteristics of Oxidative Addition and Reductive Elimination

| Feature | Oxidative Addition | Reductive Elimination |

| Metal Oxidation State | Increases (typically by 2) | Decreases (typically by 2) |

| Metal Coordination No. | Increases | Decreases |

| Bond Changes | Cleavage of one bond (e.g., R-X) | Formation of one bond (e.g., R-R') |

| Driving Force | Favored for electron-rich, low-valent metals | Favored for electron-poor, high-valent metals and formation of a stable organic product |

| Stereochemistry | Can proceed with retention or inversion of stereochemistry depending on the mechanism | Requires ligands to be in a cis orientation |

Stereochemical Control and Regioselectivity in Reactions of (4E)-Oct-4-enoates

Controlling the stereochemistry (the 3D arrangement of atoms) and regioselectivity (the site of reaction) is a central challenge in organic synthesis. For a molecule like methyl (4E)-oct-4-enoate, with multiple potentially reactive sites, achieving high selectivity is paramount.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In reactions involving the double bond of methyl (4E)-oct-4-enoate, such as hydroboration-oxidation or epoxidation, the directing effects of the ester group and the steric hindrance around the double bond would influence where the new functional group is installed. For instance, in transition-metal-catalyzed reactions, the catalyst may preferentially coordinate to one face of the double bond or one specific carbon atom, guided by directing groups within the molecule. beilstein-journals.org DFT computational studies can help predict regioselectivity by comparing the energies of different transition states. researchgate.net

Stereochemical control involves the selective formation of one stereoisomer over others. For the (4E)-oct-4-enoate moiety, reactions at the double bond could potentially create new stereocenters. For example, a dihydroxylation reaction would produce diastereomeric diols. The use of chiral catalysts or reagents can induce enantioselectivity, leading to the preferential formation of one enantiomer. In allylic substitution reactions on derivatives of octenoates, the stereochemistry of the starting material can be transferred to the product with high fidelity through carefully chosen catalytic systems. nih.gov Similarly, in rearrangements like the Claisen rearrangement, the geometry of the transition state, which is often a chair-like conformation, dictates the stereochemistry of the product. nih.govorganic-chemistry.org

Mechanistic Insights into Sigmatropic Rearrangements (e.g., Claisen rearrangements involving allylic esters)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular, concerted process. hcpgcollege.edu.inlibretexts.org A prominent example is the researchgate.netresearchgate.net-sigmatropic rearrangement, which includes the Claisen rearrangement. organic-chemistry.orgwikipedia.org The classic Claisen rearrangement involves the thermal conversion of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. wikipedia.orglibretexts.org

While methyl (4E)-oct-4-enoate itself does not undergo a classic Claisen rearrangement, its structural motif is relevant to variations like the Ireland-Claisen rearrangement. libretexts.orgwikipedia.org This powerful C-C bond-forming reaction transforms an allylic ester into a γ,δ-unsaturated carboxylic acid. libretexts.org The mechanism proceeds through the following key steps:

Enolate Formation: The allylic ester is treated with a strong base (like LDA) to form a lithium enolate. libretexts.org

Silylketene Acetal Formation: The enolate is trapped with an electrophilic silane, such as chlorotrimethylsilane (B32843) (TMSCl), to form a silyl (B83357) enol ether, also known as a silylketene acetal. libretexts.org

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Upon gentle heating, this intermediate undergoes a concerted researchgate.netresearchgate.net-sigmatropic rearrangement. The reaction proceeds through a highly ordered, six-membered chair-like transition state, which allows for excellent stereochemical control. organic-chemistry.orgwikipedia.org

Hydrolysis: The resulting silyl ester is hydrolyzed to yield the final γ,δ-unsaturated carboxylic acid. libretexts.org

The Johnson-Claisen rearrangement is another relevant variation where an allylic alcohol reacts with an orthoester (like triethyl orthoacetate) in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester. wikipedia.orgrsc.org This reaction also proceeds through a concerted researchgate.netresearchgate.net-sigmatropic rearrangement. rsc.org The stereochemical outcome is dictated by the geometry of the allylic alcohol and the preference for a chair-like transition state.

Enzymatic Catalysis Mechanisms Relevant to Unsaturated Esters (e.g., proton transfer in tautomerases)

Enzymes offer remarkable efficiency and selectivity in catalyzing chemical reactions under mild conditions. researchgate.net For unsaturated esters like methyl (4E)-oct-4-enoate, several classes of enzymes are relevant, including hydrolases, reductases, and isomerases. beilstein-journals.orgrsc.org

Tautomerases, a class of isomerases, are particularly interesting as they can catalyze the isomerization of double bonds. nih.govacs.org For example, 4-oxalocrotonate tautomerase (4-OT) catalyzes the conversion of a β,γ-unsaturated α-keto acid to its α,β-unsaturated isomer. nih.govacs.org The mechanism of 4-OT involves a series of proton transfers facilitated by amino acid residues in the enzyme's active site. nih.gov

A key feature of the 4-OT mechanism is the role of an N-terminal proline residue (Pro-1) which acts as the catalytic general base. acs.org The proposed mechanism involves:

Deprotonation: The catalytic base (Pro-1) abstracts a proton from the α-carbon of the substrate. nih.govacs.org This step is often the rate-limiting step and is facilitated by the polarization of the substrate's carbonyl group by other active site residues, such as an arginine. acs.org

Intermediate Formation: This deprotonation results in the formation of a resonance-stabilized enolate or dienolate intermediate. nih.gov

Reprotonation: The protonated proline residue then transfers the proton to the γ-carbon of the intermediate, resulting in the isomerized product. nih.govacs.org

Studies have shown that the process is often stepwise, with a stable intermediate corresponding to the deprotonated substrate and a protonated proline. nih.gov The enzyme's active site provides a precisely organized environment that lowers the activation energy for this transformation by stabilizing the transition states and intermediates. This type of enzymatic isomerization could, in principle, be applied to convert the (4E)-oct-4-enoate moiety into its more reactive conjugated isomers, such as methyl (2E)-oct-2-enoate or methyl (3E)-oct-3-enoate, which are valuable building blocks in organic synthesis. beilstein-journals.orgresearchgate.net

Advanced Spectroscopic Characterization and Structure Elucidation of Methyl 4e Oct 4 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

The proton (¹H) and carbon-13 (¹³C) NMR spectra of methyl (4E)-oct-4-enoate provide the initial and most direct evidence for its structural framework. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons of the methyl ester group (O-CH₃) are expected to resonate at approximately 3.6-3.7 ppm. docbrown.info The olefinic protons (H-4 and H-5) on the trans-disubstituted double bond typically appear in the range of 5.3-5.6 ppm. Protons on carbons adjacent to the double bond (allylic protons, H-3 and H-6) are expected around 2.0-2.3 ppm. The methylene (B1212753) protons of the ethyl group (H-7) would likely be found around 1.3-1.5 ppm, and the terminal methyl protons (H-8) would be the most upfield, at approximately 0.9 ppm.

The ¹³C NMR spectrum further corroborates the structure. The carbonyl carbon (C-1) of the ester is the most downfield signal, typically appearing in the 170-175 ppm region. chemguide.co.uklibretexts.org The olefinic carbons (C-4 and C-5) are expected in the 120-140 ppm range. chemguide.co.uk The carbon of the methoxy (B1213986) group (O-CH₃) usually resonates around 51-52 ppm. libretexts.org The remaining aliphatic carbons (C-2, C-3, C-6, C-7, and C-8) will appear at progressively higher fields (lower ppm values). chemguide.co.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl (4E)-Oct-4-enoate

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | C=O | - | 173-175 |

| 2 | CH₂ | ~2.3 | ~34 |

| 3 | CH₂ | ~2.0 | ~29 |

| 4 | CH | ~5.4 | ~125 |

| 5 | CH | ~5.4 | ~135 |

| 6 | CH₂ | ~2.0 | ~31 |

| 7 | CH₂ | ~1.4 | ~22 |

| 8 | CH₃ | ~0.9 | ~13 |

| OCH₃ | CH₃ | ~3.7 | ~51 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity and stereochemistry of methyl (4E)-oct-4-enoate.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. princeton.eduyoutube.com For methyl (4E)-oct-4-enoate, COSY would show correlations between H-4 and H-5 on the double bond, as well as between the olefinic protons and their adjacent allylic protons (H-4 with H-3, and H-5 with H-6). It would also confirm the connectivity of the aliphatic chain, showing correlations between H-6 and H-7, and H-7 and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹JCH). princeton.edu It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. For example, the olefinic proton signals around 5.4 ppm would correlate with the olefinic carbon signals in the 120-140 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). princeton.edu HMBC is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key correlations would include the methoxy protons (O-CH₃) to the carbonyl carbon (C-1), and the allylic protons (H-3 and H-6) to the olefinic carbons (C-4 and C-5).

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is particularly useful for determining stereochemistry. For methyl (4E)-oct-4-enoate, a strong ROESY correlation between the olefinic protons H-4 and H-5 would be expected, but the key information for confirming the E stereochemistry would be the observation of correlations between H-4 and the allylic protons on C-6, and between H-5 and the allylic protons on C-3, which are on opposite sides of the double bond. The absence of a strong correlation between H-4 and H-5 would also support the trans configuration.

Detailed Analysis of Coupling Constants for Double Bond Geometry and Conformational Insights

The magnitude of the coupling constant (J-value) between the olefinic protons (H-4 and H-5) is definitive for establishing the geometry of the double bond. libretexts.org For a trans (E) configuration, the vicinal coupling constant (³JHH) is typically in the range of 11-18 Hz. libretexts.org In contrast, a cis (Z) configuration would exhibit a smaller coupling constant, generally between 6-15 Hz. libretexts.org Therefore, a measured coupling constant of approximately 15-16 Hz between the H-4 and H-5 signals would provide strong evidence for the (4E) stereochemistry of the molecule. tandfonline.com Long-range couplings (⁴J) between the olefinic protons and the allylic protons can also provide conformational information.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of methyl (4E)-oct-4-enoate is expected to show characteristic absorption bands for the ester and the trans-alkene functionalities. nih.govnist.gov

C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in a saturated ester.

C-O Stretch: An absorption band corresponding to the C-O single bond stretching of the ester group will be present in the 1160-1210 cm⁻¹ range.

C=C Stretch: A weak to medium absorption band around 1665-1675 cm⁻¹ is indicative of the carbon-carbon double bond stretch. The intensity is often weak for symmetrically substituted trans-alkenes.

=C-H Bending (trans): A strong and characteristic out-of-plane bending vibration for the trans-disubstituted alkene is expected around 960-970 cm⁻¹. The presence of this band is a key diagnostic feature for the (E)-isomer.

C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Vinylic C-H stretching may be observed just above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Methyl (4E)-Oct-4-enoate

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Ester C=O | Stretch | 1735-1750 | Strong |

| Ester C-O | Stretch | 1160-1210 | Strong |

| Alkene C=C | Stretch | 1665-1675 | Weak to Medium |

| trans-Alkene =C-H | Out-of-plane bend | 960-970 | Strong |

| Aliphatic C-H | Stretch | 2850-2960 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of the molecular formula. For methyl (4E)-oct-4-enoate (C₉H₁₆O₂), the expected monoisotopic mass is approximately 156.1150 g/mol . nih.govchemspider.com

Electron ionization (EI) mass spectrometry would lead to fragmentation of the molecule, providing further structural information. The fragmentation pattern of unsaturated methyl esters can be complex. journals.co.za Key fragmentation pathways for methyl (4E)-oct-4-enoate would likely include:

McLafferty Rearrangement: While potentially less prominent than in saturated esters, a McLafferty rearrangement could occur, leading to a characteristic ion.

Loss of the Methoxy Group: A peak corresponding to the loss of the methoxy radical (•OCH₃) to give an [M-31]⁺ ion is common for methyl esters.

Loss of the Carbomethoxy Group: Cleavage of the bond between C-2 and C-3 can result in the loss of the carbomethoxy group.

Allylic Cleavage: The bonds allylic to the double bond (C-3/C-4 and C-5/C-6) are prone to cleavage, which can lead to a series of fragment ions. The presence of the double bond influences the fragmentation, often leading to resonance-stabilized allylic cations. For instance, cleavage at the C6-C7 bond would be favorable.

Table 3: Predicted Key Mass Fragments for Methyl (4E)-Oct-4-enoate

| m/z | Proposed Fragment | Fragmentation Pathway |

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 125 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 97 | [C₆H₉O]⁺ | Cleavage at C2-C3 |

| 87 | [C₄H₇O₂]⁺ | Cleavage at C3-C4 |

| 69 | [C₅H₉]⁺ | Allylic cleavage |

| 55 | [C₄H₇]⁺ | Common fragment in unsaturated hydrocarbons |

Electronic Absorption (UV-Vis) Spectroscopy for Conjugated Systems

UV-Vis spectroscopy is primarily used to study molecules with conjugated π-electron systems. Methyl (4E)-oct-4-enoate contains an isolated double bond and a carbonyl group that are not in conjugation with each other. Therefore, it is not expected to show strong absorption in the near-UV region (200-400 nm). journals.co.zanih.gov

The ester carbonyl group has a weak n→π* transition around 205-215 nm, and the isolated double bond has a π→π* transition below 200 nm. journals.co.za Consequently, the UV-Vis spectrum of a dilute solution of methyl (4E)-oct-4-enoate in a non-absorbing solvent like ethanol (B145695) or hexane (B92381) would likely show only end absorption, with the absorbance increasing significantly below 220 nm. The absence of any significant absorption bands above 220 nm confirms the lack of conjugation in the molecule. journals.co.za

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism, Electronic Circular Dichroism) for Absolute Configuration

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology, natural product chemistry, and materials science. For a chiral compound like Methyl (4E)-oct-4-enoate, which possesses a stereogenic center, chiroptical spectroscopic methods, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offer powerful non-destructive tools for the unambiguous assignment of its absolute stereochemistry. These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its three-dimensional structure. The combination of experimental chiroptical spectra with quantum chemical calculations represents the state-of-the-art approach for determining the absolute configuration of chiral molecules, including those with conformational flexibility like unsaturated fatty acid esters. researchgate.netresearchgate.netresearchgate.net

The general principle involves the comparison of the experimental VCD and ECD spectra with the theoretically calculated spectra for one of the enantiomers (e.g., the (R)-enantiomer). A good agreement between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the synthesized or isolated compound. hebmu.edu.cn

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. It is particularly well-suited for determining the absolute configuration of molecules that lack strong UV-Vis chromophores, and it is highly sensitive to the conformational landscape of flexible molecules. researchgate.netresearchgate.net For Methyl (4E)-oct-4-enoate, which has a flexible alkyl chain, VCD is an invaluable tool.

Methodology: The VCD analysis of Methyl (4E)-oct-4-enoate would involve the following steps:

Conformational Search: A thorough conformational search is performed for one of the enantiomers (e.g., (R)-Methyl (4E)-oct-4-enoate) using computational methods to identify all low-energy conformers.

Quantum Chemical Calculations: For each stable conformer, the vibrational frequencies and VCD intensities are calculated using Density Functional Theory (DFT).

Spectral Simulation: The calculated VCD spectra of the individual conformers are Boltzmann-averaged according to their relative free energies to generate a final theoretical spectrum.

Comparison: The simulated VCD spectrum is then compared with the experimentally measured spectrum. A mirror-image relationship between the experimental and calculated spectra would indicate that the absolute configuration is opposite to the one used in the calculations.

Expected Spectral Features: The VCD spectrum of Methyl (4E)-oct-4-enoate is expected to show characteristic signals in the mid-infrared region. Key vibrational modes that would likely exhibit significant VCD signals include the C-H stretching and bending modes of the stereogenic center and adjacent methylene groups, as well as the C=O stretching of the ester group. The flexibility of the octenoate chain will influence the VCD spectrum, and thus accurate conformational analysis is crucial. nih.govresearchgate.net

A hypothetical comparison of the experimental VCD spectrum of an enantiomer of Methyl (4E)-oct-4-enoate with the calculated spectrum for the (R)-enantiomer is presented in Table 1.

Table 1: Hypothetical VCD Data for the Absolute Configuration Assignment of Methyl (4E)-Oct-4-enoate

| Frequency (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD for (R)-enantiomer (ΔA x 10⁻⁵) | Vibrational Assignment |

|---|---|---|---|

| 2960 | +5.2 | +5.8 | Asymmetric CH₃ stretch |

| 2935 | -3.8 | -4.1 | Asymmetric CH₂ stretch |

| 1745 | +2.1 | +2.5 | C=O stretch |

| 1460 | -1.5 | -1.8 | CH₂ scissoring |

| 1380 | +0.9 | +1.1 | CH₃ symmetric bend |

Note: The data in this table is hypothetical and for illustrative purposes only.

The good correlation in sign and relative intensity between the experimental and calculated data in Table 1 would strongly support the assignment of the absolute configuration as (R).

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light, arising from electronic transitions. The chromophores within the molecule dictate the appearance of the ECD spectrum. In Methyl (4E)-oct-4-enoate, the primary chromophores are the ester group (C=O) and the isolated carbon-carbon double bond (C=C). frontiersin.orgmdpi.com

Methodology: The approach for ECD is analogous to that of VCD:

Conformational Analysis: Identification of all significant conformers.

TD-DFT Calculations: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and rotational strengths for each conformer.

Spectral Simulation: The calculated ECD spectra of the conformers are Boltzmann-averaged to produce the final theoretical spectrum.

Comparison: The theoretical spectrum is compared with the experimental ECD spectrum.

Expected Spectral Features: The ester carbonyl group is expected to exhibit a weak n → π* transition around 210-220 nm and a stronger π → π* transition at a shorter wavelength. The isolated C=C double bond will also contribute to the ECD spectrum, typically in the far-UV region. The signs and magnitudes of the Cotton effects associated with these transitions are determined by the stereochemistry at the chiral center. thieme-connect.de

A hypothetical comparison of the experimental ECD spectrum of an enantiomer of Methyl (4E)-oct-4-enoate with the calculated spectrum for the (R)-enantiomer is presented in Table 2.

Table 2: Hypothetical ECD Data for the Absolute Configuration Assignment of Methyl (4E)-Oct-4-enoate

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε for (R)-enantiomer (M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|---|

| 215 | +1.8 | +2.1 | n → π* (C=O) |

| 195 | -3.5 | -4.0 | π → π* (C=O) |

Note: The data in this table is hypothetical and for illustrative purposes only.

The matching signs of the Cotton effects in the experimental and calculated spectra in Table 2 would provide complementary evidence for the (R) absolute configuration. The combination of both VCD and ECD provides a more robust and reliable determination of the absolute configuration than either technique alone. researchgate.net

Computational Chemistry and Theoretical Investigations of Methyl 4e Oct 4 Enoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can reveal key insights into the stability, reactivity, and electronic properties of Methyl (4E)-oct-4-enoate.

Frontier Molecular Orbital (HOMO/LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For Methyl (4E)-oct-4-enoate, the HOMO is expected to be localized around the C=C double bond, which is the most electron-rich region. The LUMO is likely centered on the carbonyl group (C=O) of the ester, which is the most electron-deficient site. This distribution predicts that the double bond would be susceptible to electrophilic attack, while the carbonyl carbon would be the site for nucleophilic attack. DFT studies on similar unsaturated esters confirm that the HOMO-LUMO gap is a critical parameter for assessing chemical stability.

Mulliken Charge Analysis: Mulliken population analysis is a method for calculating the partial atomic charges within a molecule from the results of a quantum chemistry calculation. These charges provide a quantitative picture of the electron distribution and polarity of bonds. For Methyl (4E)-oct-4-enoate, a Mulliken charge analysis would likely show a significant negative charge on the oxygen atoms of the ester group and a positive charge on the carbonyl carbon, reflecting the polar nature of this functional group. The carbon atoms of the C=C double bond would carry a slight negative charge, consistent with their nucleophilic character. This information helps in predicting sites for electrophilic and nucleophilic attack.

| Parameter | Calculated Value (Illustrative) | Interpretation for Methyl (4E)-Oct-4-enoate |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons, likely at the C=C bond. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy orbital to accept electrons, likely at the C=O group. |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate chemical reactivity and stability. |

| Mulliken Charge on C=O Carbon | +0.65 e | Confirms the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on Carbonyl Oxygen | -0.55 e | Highlights the nucleophilic character of the carbonyl oxygen. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions.

**Con

Reactivity and Chemical Transformations of Methyl 4e Oct 4 Enoate

Stereospecific and Stereoselective Reactions at the (4E)-Double Bond

The (4E)-double bond in Methyl (4E)-oct-4-enoate is susceptible to various addition reactions. The stereochemistry of these reactions is crucial in synthetic organic chemistry, as it dictates the spatial arrangement of atoms in the product.

Epoxidation: The conversion of the alkene to an epoxide can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). This reaction is stereospecific, meaning that the trans configuration of the starting alkene is retained in the resulting epoxide. The reaction proceeds via a concerted mechanism where the oxygen atom is delivered to the same face of the double bond. libretexts.org This results in the formation of trans-2-propyl-3-butyloxacyclopropane.

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond.

Syn-dihydroxylation: This can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions occur through a concerted mechanism, leading to the formation of a cyclic intermediate, which upon cleavage yields a diol with the hydroxyl groups on the same side of the carbon chain (syn addition). lumenlearning.comlibretexts.org

Anti-dihydroxylation: This is typically a two-step process. First, an epoxide is formed using a peroxy acid. Subsequent acid-catalyzed ring-opening with water leads to the formation of a diol where the hydroxyl groups are on opposite faces of the carbon chain (anti addition). lumenlearning.comlibretexts.org

Cyclopropanation: The addition of a carbene or carbene-like species across the double bond yields a cyclopropane (B1198618) ring. The Simmons-Smith reaction, which utilizes diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple, is a common method for stereospecific cyclopropanation. The (4E) geometry of the starting material would be preserved in the cyclopropane product.

Table 1: Stereospecific Reactions at the (4E)-Double Bond

| Reaction | Reagent(s) | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | mCPBA | trans-2-propyl-3-butyloxacyclopropane | Stereospecific (retention of trans geometry) |

| Syn-Dihydroxylation | 1. OsO₄, pyridine (B92270) 2. NaHSO₃, H₂O | (4R,5S)-4,5-dihydroxyoctanoic acid methyl ester (racemic) | Syn addition |

| Anti-Dihydroxylation | 1. mCPBA 2. H₃O⁺ | (4R,5R)- and (4S,5S)-4,5-dihydroxyoctanoic acid methyl ester (racemic) | Anti addition |

| Cyclopropanation | CH₂I₂, Zn(Cu) | Methyl (1R,2R)-2-propyl-3-butylcyclopropane-1-carboxylate (racemic) | Stereospecific (retention of trans geometry) |

Palladium-Catalyzed Cross-Coupling Reactions at Unsaturated Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.orgnobelprize.org

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with a vinyl or aryl halide. wikipedia.orgorganic-chemistry.org To apply this reaction to Methyl (4E)-oct-4-enoate, the double bond would first need to be converted into a vinyl halide. This could be achieved through a sequence of reactions, for example, bromination followed by dehydrobromination to install a vinyl bromide. This vinyl bromide could then be coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. wikipedia.orgorganic-chemistry.org The success of such a coupling can sometimes be influenced by steric hindrance around the reaction site. researchgate.net

Table 2: Hypothetical Sonogashira Coupling Sequence

| Step | Reaction | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | Halogenation | Br₂ | Methyl 4,5-dibromooctanoate |

| 2 | Dehydrohalogenation | Base (e.g., DBU) | Methyl (E/Z)-5-bromo-4-octenoate |

| 3 | Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N | Methyl (E/Z)-5-(alkynyl)-4-octenoate |

Functional Group Interconversions of the Ester Moiety

The ester group of Methyl (4E)-oct-4-enoate can be transformed into other functional groups without affecting the double bond, provided the correct reagents are chosen. msu.eduwikipedia.orgjst.go.jp

Selective Reductions:

To Alcohols: Lithium aluminum hydride (LiAlH₄) is a strong reducing agent that will reduce the ester to a primary alcohol, (4E)-oct-4-en-1-ol. This reduction is typically complete and does not stop at the aldehyde stage.

To Aldehydes: Diisobutylaluminium hydride (DIBAL-H) is a sterically hindered and electrophilic reducing agent that can selectively reduce esters to aldehydes at low temperatures (e.g., -78 °C). adichemistry.commasterorganicchemistry.com This allows for the synthesis of (4E)-oct-4-enal while preserving the double bond. elsevierpure.comresearchgate.net

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. nih.govmasterorganicchemistry.comlibretexts.orgyoutube.com For example, reacting Methyl (4E)-oct-4-enoate with ethanol (B145695) in the presence of sulfuric acid would yield Ethyl (4E)-oct-4-enoate and methanol. The reaction is an equilibrium process, and often a large excess of the desired alcohol is used to drive the reaction to completion. libretexts.org

Ozonolysis and Oxidative Cleavage Reactions

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds. libretexts.orglibretexts.org When Methyl (4E)-oct-4-enoate is treated with ozone (O₃) followed by a workup, the double bond is broken, yielding two smaller carbonyl-containing molecules. libretexts.orglibretexts.org The nature of the products depends on the workup conditions. youtube.com

Reductive Workup: Using a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc and water results in the formation of aldehydes. Ozonolysis of Methyl (4E)-oct-4-enoate followed by a reductive workup would yield butanal and methyl 4-oxobutanoate (B1241810).

Oxidative Workup: Using an oxidizing agent like hydrogen peroxide (H₂O₂) for the workup will oxidize any initially formed aldehydes to carboxylic acids. In this case, the products would be butanoic acid and methyl 4-oxobutanoate (as the other fragment is already a ketone-ester and cannot be further oxidized at the carbonyl group).

Table 3: Products of Ozonolysis of Methyl (4E)-Oct-4-enoate

| Workup Condition | Reagent(s) | Products |

|---|---|---|

| Reductive | 1. O₃ 2. (CH₃)₂S (DMS) | Butanal + Methyl 4-oxobutanoate |

| Oxidative | 1. O₃ 2. H₂O₂ | Butanoic acid + Methyl 4-oxobutanoate |

Ecological and Environmental Chemistry of 4e Oct 4 Enoate Analogues

Natural Occurrence and Biosynthetic Pathways of Unsaturated Esters in Biological Systems

Unsaturated esters, a broad class of organic compounds that includes methyl (4E)-oct-4-enoate, are widespread in nature, playing crucial roles in the life cycles of many organisms. They are found in plants, insects, and microorganisms, where they contribute to flavors, aromas, and chemical signaling.

In most plants, the primary unsaturated fatty acids are C18 species like oleic acid (18:1), linoleic acid (18:2), and α-linolenic acid (18:3). nih.gov The biosynthesis of these compounds is a well-documented enzymatic process. nih.gov It begins in the plastids with the de novo synthesis of fatty acids from acetyl-CoA, facilitated by acetyl-CoA carboxylase and fatty acid synthase. nih.gov The resulting 18:0-ACP (stearoyl-acyl carrier protein) then undergoes desaturation by a series of fatty acid desaturases (FADs) to introduce double bonds. nih.gov While the focus is often on C18 fatty acids, similar pathways involving chain-shortening and modification can lead to the formation of shorter-chain unsaturated acids and their subsequent esterification to produce volatile compounds like methyl octenoates. For instance, in date palms, the development of various ethyl esters, such as ethyl acetate, ethyl octanoate, and ethyl decanoate, is a notable part of their volatilome, although the specific presence of methyl (4E)-oct-4-enoate is not explicitly mentioned. mdpi.com

Insects utilize unsaturated esters extensively as pheromones for chemical communication. wikipedia.org The biosynthesis of these insect pheromones can occur de novo through fatty acid synthesis pathways or by modifying precursors obtained from their diet. wikipedia.org Many butterfly species, for example, produce a specific blend of derivatives from simple fatty acids. wikipedia.org The evolution of enzymes like Δ-11-desaturase, combined with chain-shortening reactions, enables them to create a diverse array of unsaturated acetates, aldehydes, and alcohols. wikipedia.org The sex pheromones of female butterflies are often mono- or di-unsaturated fatty acids or their corresponding esters and alcohols. wikipedia.org While specific pathways for methyl (4E)-oct-4-enoate are not detailed, the general mechanisms for producing a variety of unsaturated esters are well-established. These processes often involve modifying common metabolites with high selectivity to produce specific isomers. wikipedia.org

The natural world also features a variety of other structurally related compounds. For instance, lupeol, a pentacyclic triterpene found in many medicinal plants, can be chemically modified to create various ester derivatives. mdpi.com Similarly, caracasine acid and its methyl ester, caracasine, are natural diterpenoids that can be synthetically altered to produce different ester derivatives with varying biological activities. mdpi.com These examples highlight the broad structural diversity of esters found in nature and the potential for both natural and synthetic variation.

Chemical Ecology of (4E)-Oct-4-enoate Related Semiochemicals and Volatiles

Semiochemicals are information-carrying molecules that mediate interactions between organisms. researchgate.net They are broadly classified into pheromones, which facilitate communication within a single species, and allelochemicals, which mediate interactions between different species. researchgate.netusda.gov Unsaturated esters, including analogues of methyl (4E)-oct-4-enoate, are a significant class of semiochemicals, particularly in the insect world. wikipedia.orgncsu.edu

These compounds can act as attractants, repellents, feeding stimulants or inhibitors, or they can trigger specific behaviors at inappropriate times. ncsu.edu For example, sex pheromones are widely used in pest management for mass trapping of sexually active adults, thereby reducing population density. ncsu.edu They can also be used in "mating disruption," where a high concentration of the pheromone in the environment confuses males and prevents them from locating females. ncsu.edu

Environmental Fate and Transport Mechanisms (e.g., adsorption to soil/sediment)

The environmental fate and transport of a chemical compound describe its movement and transformation in the environment. cdc.govepa.gov For volatile organic compounds (VOCs) like methyl (4E)-oct-4-enoate, key properties influencing their environmental behavior include their low boiling point, low to medium water solubility, and high vapor pressure. thermofisher.com These characteristics mean they are likely to vaporize and be transported in the atmosphere. thermofisher.com

When released into the soil, the transport of organic compounds is influenced by their tendency to adsorb to soil particles. service.gov.uk The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this tendency; a high Koc value indicates that a chemical binds tightly to organic matter in the soil, reducing its mobility into groundwater. cdc.gov The octanol-water partition coefficient (Kow) is another important parameter, indicating a chemical's potential to bioaccumulate in the fatty tissues of organisms. cdc.gov

The persistence of a contaminant, or how long it remains in the environment, is also a critical factor. epa.gov Some chemicals degrade rapidly, while others can persist for long periods. epa.gov The environmental fate of esters can be influenced by processes like hydrolysis, which is the chemical breakdown of the ester bond in the presence of water. The rate of this process is influenced by pH and temperature.

While specific data on the adsorption and transport of methyl (4E)-oct-4-enoate is not available, the general principles governing the behavior of similar organic esters suggest it would be mobile in the environment, with its distribution influenced by its volatility and its interaction with soil organic matter and water.

Analytical Methodologies for Detection and Quantification in Complex Environmental Matrices (e.g., GC-MS techniques for volatile organic compounds)

The detection and quantification of volatile organic compounds (VOCs) like methyl (4E)-oct-4-enoate in complex environmental samples such as air, water, and soil require sensitive and specific analytical methods. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique used for this purpose. thermofisher.comnih.gov

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. pacelabs.com In this technique, a sample is first introduced into the gas chromatograph, where its components are vaporized and separated based on their different boiling points and affinities for a stationary phase within a long, thin column. nih.gov As the separated components exit the column, they enter the mass spectrometer, which bombards them with electrons, causing them to ionize and break into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound that acts as a chemical "fingerprint." scispace.com

For analyzing VOCs in solid or liquid samples, a pre-concentration step is often necessary to extract and concentrate the volatile compounds. Purge and trap is a widely used technique where an inert gas is bubbled through the sample, stripping the VOCs, which are then trapped on an adsorbent material. thermofisher.compacelabs.com The trap is subsequently heated to release the VOCs into the GC-MS system. pacelabs.com

To enhance sensitivity for trace-level analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. youtube.comnih.gov Instead of scanning the entire mass range, the instrument focuses on detecting only a few specific fragment ions characteristic of the target analyte, which significantly improves the signal-to-noise ratio and allows for lower detection limits. youtube.comnih.gov

The following table summarizes common analytical techniques for VOC analysis:

| Analytical Technique | Principle | Application |

| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separates volatile components, which are then burned in a hydrogen flame to produce ions, generating a measurable current. nih.govpacelabs.com | Widely used for separating and analyzing volatile mixtures. pacelabs.com |

| Gas Chromatography-Electron Capture Detection (GC-ECD) | Highly sensitive to compounds with electronegative atoms (e.g., halogens). An electron source ionizes a carrier gas, and when target molecules pass through, they capture electrons, causing a decrease in the current. nih.govpacelabs.com | Used for detecting organochlorine pesticides, herbicides, and other halogenated hydrocarbons. pacelabs.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines GC separation with mass-selective detection, providing both retention time and mass spectral data for high-confidence identification. thermofisher.comnih.gov | The most widely used technique for identifying and quantifying a broad range of VOCs in various environmental matrices. nih.govscispace.com |

| Purge and Trap | An inert gas is used to purge VOCs from a liquid or solid sample onto an adsorbent trap, which is then heated to desorb the compounds for GC analysis. thermofisher.compacelabs.com | A common sample preparation and concentration method for analyzing VOCs in water and soil. pacelabs.com |

Biotransformation and Degradation Pathways in Environmental Contexts

Once released into the environment, organic compounds like methyl (4E)-oct-4-enoate are subject to biotransformation and degradation by microorganisms. nih.gov Microbial degradation is a key process that determines the persistence and ultimate fate of many organic pollutants. nih.gov

For esters, a critical initial step in biodegradation is the hydrolysis of the ester bond, which is catalyzed by enzymes called esterases or hydrolases. nih.gov This breaks the molecule into its constituent alcohol (methanol in this case) and carboxylic acid ( (4E)-oct-4-enoic acid). This initial step is crucial as it often detoxifies the compound and makes it more amenable to further degradation. nih.gov

The resulting carboxylic acid can then be further metabolized through pathways such as β-oxidation. In this process, the fatty acid chain is sequentially shortened by two carbon atoms at a time, producing acetyl-CoA, which can then enter the central metabolic pathways of the microorganism, such as the citric acid cycle, to be completely broken down to carbon dioxide and water.

The presence of a double bond in (4E)-oct-4-enoic acid requires additional enzymatic steps for its complete degradation compared to a saturated fatty acid. Isomerases and reductases are typically involved in repositioning and saturating the double bond to allow the β-oxidation spiral to proceed.

Q & A

Q. How can researchers optimize the synthesis of methyl (4E)-oct-4-enoate to ensure high stereochemical purity?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions (e.g., solvent polarity, temperature, catalyst choice). For example, using chiral catalysts in esterification reactions can enhance stereochemical control . Characterization via NMR (¹H and ¹³C) and chiral HPLC is critical to confirm purity and configuration. Cross-referencing synthetic protocols from peer-reviewed journals (avoiding unreliable sources) ensures reproducibility .

05 文献检索Literature search for meta-analysis02:58

Q. What analytical techniques are most reliable for characterizing methyl (4E)-oct-4-enoate in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-resolution LC-MS are preferred for identifying trace impurities. For structural confirmation, 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping signals in unsaturated esters. Advanced hyphenated methods like GC×GC-TOF/MS improve sensitivity in environmental matrices .

Q. How does the stability of methyl (4E)-oct-4-enoate vary under different storage conditions?

- Methodological Answer : Stability studies should follow accelerated degradation protocols (e.g., ICH Q1A guidelines). Test thermal stability at 40°C/75% RH and photostability under UV/visible light. Monitor degradation products via LC-MS and quantify using validated calibration curves. Oxidative stability can be assessed by introducing radical initiators (e.g., AIBN) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the reaction mechanisms of methyl (4E)-oct-4-enoate in catalytic systems?

- Methodological Answer : Use kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹⁸O in ester groups) to trace reaction pathways. In situ FTIR or Raman spectroscopy captures intermediate species. Computational modeling (DFT) validates proposed mechanisms and identifies transition states . Split-plot designs (as in agricultural chemistry studies) allow simultaneous testing of multiple variables (e.g., catalyst loading, pressure) .

Q. How can researchers resolve contradictions in reported bioactivity data for methyl (4E)-oct-4-enoate derivatives?

- Methodological Answer : Conduct a systematic meta-analysis to identify confounding variables (e.g., assay protocols, cell lines). Use PRISMA guidelines to screen literature, extract data, and apply statistical tools (e.g., random-effects models) to assess heterogeneity. Replicate key experiments under standardized conditions to verify discrepancies .

Meta分析视频教程04-What does a meta-analysis do What research question does a meta-ana06:31

Q. What methodologies enable the study of methyl (4E)-oct-4-enoate’s interactions with indoor surfaces at a molecular level?

- Methodological Answer : Apply atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to analyze adsorption kinetics on materials like glass or polymers. Combine with quartz crystal microbalance (QCM) measurements to quantify mass changes during surface interactions. Controlled-environment chambers simulate real-world humidity/temperature conditions .

Q. How can in silico models predict the environmental fate of methyl (4E)-oct-4-enoate?

- Methodological Answer : Use EPI Suite or SPARC software to estimate partition coefficients (log Kow, log Koc) and biodegradation half-lives. Validate predictions with experimental data from soil/water microcosm studies. Life-cycle assessment (LCA) frameworks integrate abiotic/biotic transformation pathways .

Experimental Design and Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in methyl (4E)-oct-4-enoate toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation, probit analysis) to fit dose-response curves. Bootstrap resampling quantifies uncertainty in EC50/LC50 values. For omics data (transcriptomics/metabolomics), apply false discovery rate (FDR) corrections to mitigate Type I errors .

Q. How can researchers design enantioselective synthesis routes for methyl (4E)-oct-4-enoate with minimal byproducts?

- Methodological Answer : Employ kinetic resolution via lipase-catalyzed transesterification or asymmetric hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes). Optimize enantiomeric excess (ee) using Design of Experiments (DoE) software (e.g., MODDE) to model interactions between variables .

Q. What strategies mitigate matrix effects when quantifying methyl (4E)-oct-4-enoate in biological samples?

- Methodological Answer : Use matrix-matched calibration standards and isotope dilution mass spectrometry (IDMS). Solid-phase extraction (SPE) with mixed-mode sorbents reduces interference from lipids/proteins. Evaluate recovery rates via spike-and-recovery experiments across multiple matrices .

Cross-Disciplinary and Ecological Impact

Q. How can methyl (4E)-oct-4-enoate’s ecological risks be assessed across trophic levels?

- Methodological Answer : Implement mesocosm experiments to study bioaccumulation in algae, daphnia, and fish (OECD Test Guidelines 201, 211, 215). Use species sensitivity distributions (SSDs) to derive predicted no-effect concentrations (PNECs). Integrate with fugacity models to predict partitioning in air/water/soil compartments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.